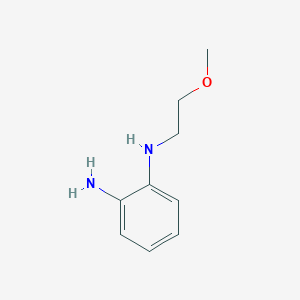

N1-(2-Methoxyethyl)benzene-1,2-diamine

Description

N1-(2-Methoxyethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a 2-methoxyethyl group attached to the primary amine of benzene-1,2-diamine. This compound is of interest in organic synthesis, catalysis, and materials science due to its dual amine functionality and the electron-donating methoxyethyl substituent.

Properties

IUPAC Name |

2-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10/h2-5,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEAJFHRQKGXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56436-25-0 | |

| Record name | 1-N-(2-methoxyethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N1-(2-Methoxyethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N1-(2-Methoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxyethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-Methoxyethyl)benzene-1,2-diamine has several scientific research applications:

Aggregation-Induced Enhanced Emission (AIEE): Derivatives of this compound exhibit AIEE characteristics, making them useful in fluorescence sensing of volatile organic solvents.

Conducting Copolymers: The compound is used in the synthesis and characterization of conducting copolymers, which have applications in electronic devices.

Schiff Base Derivatives: These derivatives possess antibacterial activity and are studied for their potential pharmaceutical applications.

Vibrational and Conformational Analysis: Extensive studies on the molecular structure, stability, and non-linear optical behavior of this compound are conducted for material science applications.

Corrosion Inhibition: Certain derivatives of this compound are effective corrosion inhibitors for carbon steel in acidic mediums.

Mechanism of Action

The mechanism of action of N1-(2-Methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit AIEE characteristics form intramolecular hydrogen bonds, leading to a coplanar structure and orderly packing in the aggregated state, which enhances fluorescence emission. In antibacterial applications, Schiff base derivatives of this compound interact with bacterial proteins, disrupting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methoxyethyl group in the target compound donates electrons via its oxygen atom, enhancing nucleophilicity and solubility compared to electron-withdrawing substituents like trifluoromethyl groups in and . Such differences impact reactivity in catalysis or substitution reactions .

- Steric Effects: Bulky substituents (e.g., tert-butyl or trifluoromethylbenzyl) hinder access to the aromatic ring, reducing reaction rates in sterically demanding processes. The methoxyethyl group offers moderate steric hindrance, balancing reactivity and accessibility .

Table 3: Comparative Functional Properties

Key Observations:

- Solubility: The methoxyethyl group improves solubility in polar solvents (e.g., ethanol, DMSO), enhancing utility in solution-phase reactions. In contrast, trifluoromethylbenzyl derivatives exhibit lower solubility due to hydrophobicity .

- Catalytic Activity: Electron-withdrawing substituents (e.g., trifluoromethyl) enhance hydrogen-bond donor strength in organocatalysts, while methoxyethyl derivatives may favor base-catalyzed reactions .

Biological Activity

N1-(2-Methoxyethyl)benzene-1,2-diamine, also known as 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C9H12N2O and a molecular weight of approximately 166.22 g/mol. The compound features a methoxyethyl group attached to the nitrogen atom of a benzene-1,2-diamine structure, which contributes to its unique chemical properties and enhances its reactivity in biological systems.

Biological Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antitumor activities. The following sections summarize key findings regarding these activities.

Antibacterial Activity

The antibacterial properties of this compound are primarily attributed to its Schiff base derivatives , which interact with bacterial proteins. This interaction disrupts essential protein functions, leading to bacterial cell death. The mechanism involves the formation of intramolecular hydrogen bonds that stabilize the compound and enhance its bioactivity.

Case Studies:

- A study demonstrated that Schiff base derivatives derived from this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of conventional antibiotics.

Antitumor Activity

This compound also exhibits potential antitumor activity by modulating specific signaling pathways involved in tumor growth. Research has shown that this compound can inhibit the activity of CDC42 GTPases, which are overexpressed in several types of tumors .

Mechanism of Action:

- The interaction with CDC42 leads to a reduction in tumor cell proliferation and migration. In vitro studies have indicated that treatment with this compound results in a dose-dependent decrease in cell viability across various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N1,N2-Dimethylbenzene-1,2-diamine | C8H12N2 | Used in organic synthesis; different reactivity due to methyl groups. |

| N-Methyl-1,2-benzenediamine | C7H10N2 | Utilized in synthesizing heterocyclic compounds; significant in pharmaceutical research. |

| 4-Amino-3-methoxyaniline | C8H10N2O | Known for its role in dye manufacturing and as an intermediate in pharmaceuticals. |

The methoxyethyl group in this compound enhances its solubility and reactivity compared to these similar compounds .

The biological activity of this compound is largely dependent on its ability to form stable complexes with target proteins through hydrogen bonding and other non-covalent interactions. These interactions lead to significant changes in protein conformation and function.

Key Mechanisms:

- Antibacterial Mechanism: Disruption of bacterial protein functions through binding interactions.

- Antitumor Mechanism: Inhibition of CDC42 GTPase activity leading to reduced tumor cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.